(Z)-hex-2-enamide
Overview
Description
Cis-2-Hexenoic acid amide is a chemical compound with the formula C6H11NO . It has a molecular weight of 113.1576 . The IUPAC Standard InChI is InChI=1S/C6H11NO/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3, (H2,7,8)/b5-4- .
Synthesis Analysis
The synthesis of amides like cis-2-Hexenoic acid amide typically involves the reaction of carboxylic acids with urea as a nitrogen source . Catalysts such as Mg(NO3)2 or imidazole are used in this process .Molecular Structure Analysis
The molecular structure of cis-2-Hexenoic acid amide includes 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . It contains a total of 18 bonds, including 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 primary amide (aliphScientific Research Applications
Microbiological Degradation of Steroids : A study describes the synthesis of 2-oxo-cis-4-hexenoic acid from dl-2-amino-cis-4-hexenoic acid. This research reveals its role as a key intermediate in the degradation of steroid ring A by microbial enzymes. The enzymes involved in this process show potential for the conversion of α-oxo acid to various products including 2-oxo-4-hydroxyhexanoic acid (Coulter & Talalay, 1968).
Modulation of 5-HT2 Receptors : Research indicates that amide derivatives of fatty acids, isolated from cerebrospinal fluid of sleep-deprived animals, potentiate the action of 5-hydroxytryptamine (5-HT) on 5-HT2A and 5-HT2C receptors. This suggests a novel mechanism for the regulation of receptors activating G proteins, influencing alertness, sleep, and mood (Huidobro‐Toro & Harris, 1996).
Photocatalytic Decomposition : TiO2 films have shown efficiency in photocatalyzing the decomposition of oleic acid. This study identifies key intermediates in the degradation process, providing insights into the oxidative degradation of fatty acids, including cis-3-hexenoic acid (Rathouský et al., 2011).
Formation in Macerated Tea Leaves : Research on Thea sinensis (tea) leaves indicates the formation of cis-3-hexenal and trans-2-hexenal from linolenic acid during maceration, contributing to the flavor and aroma of tea (Hatanaka & Harada, 1973).
Hydrogenation Studies : Studies involving the hydrogenation of sorbic acid have identified the formation of cis-3-hexenoic acid as a primary product. This research contributes to the understanding of chemical reactions and catalysts used in organic chemistry (Niessen et al., 2000).
Atom-Transfer Free Radical Additions : Research on atom-transfer addition of α-bromo oxazolidinone imides to various alkenes, including cis-3-hexene, has explored the effects of different Lewis acids on these reactions. This contributes to the understanding of atom-transfer radical additions in organic synthesis (Mero & Porter, 1999).
Properties
IUPAC Name |
(Z)-hex-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H2,7,8)/b5-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEUYEFVVDTLOD-PLNGDYQASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820-99-5 | |
Record name | cis-2-Hexenoic acid amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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